Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid
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Overview
Description
Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid typically involves multiple steps. One common route starts with the preparation of 2,4-difluorobenzylamine, which is then coupled with a suitable amino acid derivative. The Boc protecting group is introduced to protect the amino group during the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow reactors to optimize the reaction conditions and improve efficiency. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing the compound to participate in selective reactions without unwanted side reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Boc-protected amino acids and derivatives with different substituents on the benzyl group, such as:
- Boc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid
- Boc-(s)-3-amino-2-(2,4-dimethylbenzyl)propanoic acid .
Uniqueness
Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid is unique due to the presence of the 2,4-difluorobenzyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C15H19F2NO4 |
---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
(2S)-2-[(2,4-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)7-12(9)17/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 |
InChI Key |
SCLNICRSLHABLU-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=C(C=C(C=C1)F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C=C(C=C1)F)F)C(=O)O |
Origin of Product |
United States |
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